![molecular formula C13H22N2O4 B1435274 Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate CAS No. 1445951-28-9](/img/structure/B1435274.png)
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Descripción general
Descripción
The compound rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is a type of oxazepine . Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
Oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This reaction occurs in 1,4-dioxane at 100 °C . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Molecular Structure Analysis
The InChI code for rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is 1S/C8H14N2O2/c11-8-7-6 (2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2, (H,10,11)/t6-,7-/m1/s1 .Physical And Chemical Properties Analysis
Rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is a powder with a molecular weight of 170.21 . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Conversions
Atypical Spontaneous Conversion in Chemical Synthesis : Sheng et al. (2015) discussed the spontaneous rearrangement of a similar bicyclic lactone to a bicyclic lactam under acid conditions, highlighting the instability and transformation potential of such compounds in chemical synthesis processes (Sheng et al., 2015).
Preparation of Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening, indicating the potential of racemic compounds in developing new scaffolds for chemical synthesis (Harmsen et al., 2011).
Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones : Ranade and Georg (2014) reported the synthesis of oxazepinones from β-substituted β-hydroxyaminoaldehydes, demonstrating the use of racemic compounds in the creation of complex chemical structures (Ranade & Georg, 2014).
Kinetic Resolution
Kinetic Resolution of Racemic Carboxylic Acids : Ishihara et al. (2008) conducted a study on the kinetic resolution of racemic carboxylic acids, which could include compounds similar to racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate (Ishihara et al., 2008).
Resolution of Racemic 3-Amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one : Li (2011) described the synthesis and chiral resolution of a racemic compound, emphasizing the importance of resolving racemic mixtures in pharmaceutical applications (Li, 2011).
Biological Evaluation
- Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors : Qian et al. (2018) evaluated phosphonic acid analogues of proline for their ability to inhibit δ1-pyrroline-5-carboxylate reductase, suggesting potential biological applications of racemic compounds (Qian et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl (5aR,9aR)-5-oxo-2,3,4,5a,6,7,9,9a-octahydropyrido[4,3-f][1,4]oxazepine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-4-9-10(8-15)18-7-5-14-11(9)16/h9-10H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRBZYFZIPKRBL-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)OCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.